molecular formula C10H14O B1267113 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone CAS No. 40590-77-0

1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

Cat. No.: B1267113
CAS No.: 40590-77-0
M. Wt: 150.22 g/mol
InChI Key: QPPGEPODNBLBTG-UHFFFAOYSA-N
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Description

1-(Bicyclo[222]oct-5-en-2-yl)ethanone is an organic compound with the molecular formula C10H14O It is characterized by a bicyclic structure, which includes a bicyclo[222]octane ring system fused with an ethanone group

Preparation Methods

The synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone typically involves the following steps:

    Synthetic Routes: One common method involves the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, followed by oxidation to introduce the ethanone group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

    Industrial Production Methods: Industrially, the compound can be produced using similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or other reduced products.

    Substitution: The ethanone group can undergo nucleophilic substitution reactions with reagents like Grignard reagents, leading to the formation of tertiary alcohols.

Scientific Research Applications

1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and other biological processes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and other cellular processes.

Comparison with Similar Compounds

1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone can be compared with other similar compounds, such as:

    Bicyclo[2.2.2]octane: While structurally similar, bicyclo[2.2.2]octane lacks the ethanone group, making it less reactive in certain chemical reactions.

    Bicyclo[2.2.2]oct-5-en-2-one: This compound shares the bicyclic structure but differs in the functional group, leading to different reactivity and applications.

Properties

IUPAC Name

1-(2-bicyclo[2.2.2]oct-5-enyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h2,4,8-10H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPGEPODNBLBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2CCC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299871
Record name 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40590-77-0
Record name 40590-77-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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